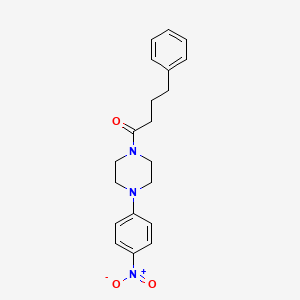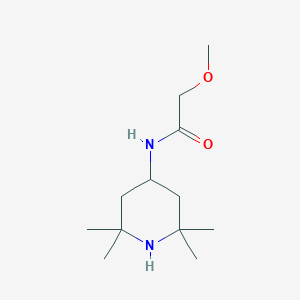![molecular formula C22H18N4O3 B3960234 2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3960234.png)
2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MNPAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPAQ belongs to the quinoline family, which is a class of organic compounds that has been extensively studied for its diverse biological activities.
作用机制
The mechanism of action of 2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol is complex and varies depending on its application. In medicinal chemistry, this compound has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. In biochemistry, this compound binds to metal ions such as zinc and copper, leading to changes in its fluorescence properties. In material science, this compound acts as a building block for the synthesis of materials with unique optical and electronic properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects depending on its concentration and application. In medicinal chemistry, this compound has been found to induce cell death in cancer cells and reduce inflammation in animal models. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of materials with unique optical and electronic properties.
实验室实验的优点和局限性
2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol has several advantages and limitations for lab experiments. One advantage is its high solubility in various solvents, which makes it easy to handle and use in experiments. Another advantage is its diverse biological activities, which make it a useful tool for studying various biological processes. One limitation is its relatively high cost, which may limit its use in certain experiments. Another limitation is its potential toxicity, which may require special handling and safety precautions.
未来方向
There are several future directions for 2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol research. One direction is the development of this compound-based materials with unique optical and electronic properties for use in various applications such as sensors and electronics. Another direction is the development of this compound-based drugs for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects in biological systems.
科学研究应用
2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been studied for its potential application in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
2-methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-5-6-16-9-12-18(22(27)21(16)24-14)20(25-19-4-2-3-13-23-19)15-7-10-17(11-8-15)26(28)29/h2-13,20,27H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNDUXSAUMEQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B3960151.png)
![3-[(4-chlorobenzyl)thio]-6-(3-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960163.png)

![ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3960175.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide](/img/structure/B3960191.png)



![2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3960219.png)
![3'-(butylthio)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B3960237.png)

![2,2,2-trichloro-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3960251.png)
![2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B3960259.png)
![{3-[(4-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(4-methoxyphenyl)methanone](/img/structure/B3960267.png)